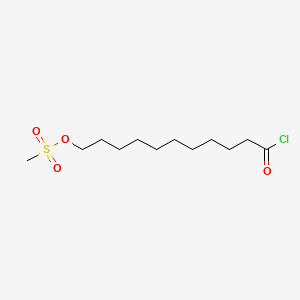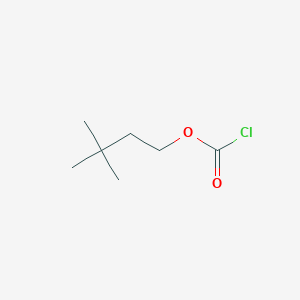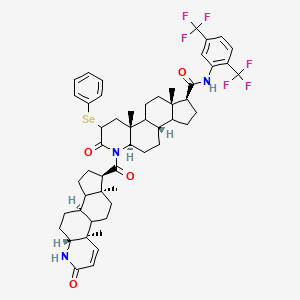
Phenylselenyl Dutasteride alpha-Dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylselenyl Dutasteride alpha-Dimer is a synthetic compound that serves as an intermediate in the synthesis of Dutasteride alpha-Dimer, a dimer impurity of Dutasteride. Dutasteride is a dual inhibitor of 5α-reductase isoenzymes type 1 and 2, used primarily in the treatment of benign prostatic hyperplasia. This compound is structurally related to Finasteride and is utilized in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of reagents such as selenium dioxide and phenylmagnesium bromide under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of Phenylselenyl Dutasteride alpha-Dimer involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield of the compound, making it suitable for further applications in research and development.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylselenyl Dutasteride alpha-Dimer undergoes various chemical reactions, including:
Oxidation: The phenylselenyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the phenylselenyl group back to its original state.
Substitution: The phenylselenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide, phenylmagnesium bromide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, reduced phenylselenyl compounds, and substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Phenylselenyl Dutasteride alpha-Dimer has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications in treating conditions like benign prostatic hyperplasia.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
Phenylselenyl Dutasteride alpha-Dimer exerts its effects by inhibiting the activity of 5α-reductase isoenzymes type 1 and 2. These enzymes are responsible for converting testosterone into dihydrotestosterone (DHT), a hormone that plays a key role in the development and enlargement of the prostate gland. By inhibiting these enzymes, this compound reduces the levels of circulating DHT, thereby mitigating the symptoms of benign prostatic hyperplasia .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dutasteride: A dual inhibitor of 5α-reductase isoenzymes type 1 and 2, used in the treatment of benign prostatic hyperplasia.
Finasteride: A specific inhibitor of 5α-reductase isoenzyme type 2, also used in the treatment of benign prostatic hyperplasia.
Epristeride: A noncompetitive inhibitor of 5α-reductase, with less potency compared to Dutasteride and Finasteride.
Uniqueness
Phenylselenyl Dutasteride alpha-Dimer is unique due to the presence of the phenylselenyl group, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C52H61F6N3O4Se |
|---|---|
Poids moléculaire |
985.0 g/mol |
Nom IUPAC |
(1S,3bS,5aR,9aR,11aS)-6-[(1R,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-8-phenylselanyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C52H61F6N3O4Se/c1-47-23-21-35-31(32(47)14-16-37(47)44(63)59-39-26-28(51(53,54)55)10-13-36(39)52(56,57)58)12-19-42-50(35,4)27-40(66-29-8-6-5-7-9-29)46(65)61(42)45(64)38-17-15-33-30-11-18-41-49(3,25-22-43(62)60-41)34(30)20-24-48(33,38)2/h5-10,13,22,25-26,30-35,37-38,40-42H,11-12,14-21,23-24,27H2,1-4H3,(H,59,63)(H,60,62)/t30-,31-,32?,33?,34?,35?,37+,38-,40?,41+,42+,47-,48-,49+,50+/m0/s1 |
Clé InChI |
QBKGDWXKNYEVAB-PJZLUOFCSA-N |
SMILES isomérique |
C[C@]12CCC3[C@H](C1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(CC(C(=O)N5C(=O)[C@@H]6CCC7[C@@]6(CCC8[C@H]7CC[C@@H]9[C@@]8(C=CC(=O)N9)C)C)[Se]C1=CC=CC=C1)C |
SMILES canonique |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(CC(C(=O)N5C(=O)C6CCC7C6(CCC8C7CCC9C8(C=CC(=O)N9)C)C)[Se]C1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



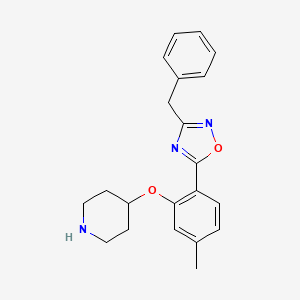

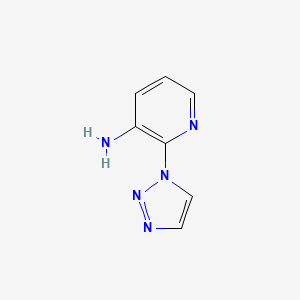
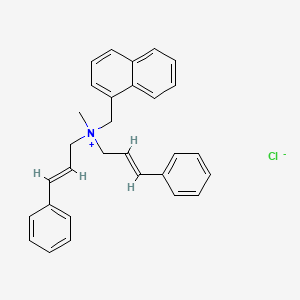
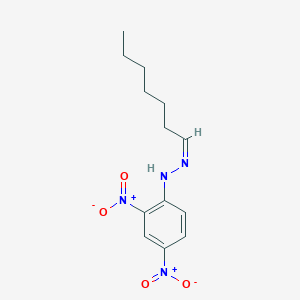
![2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-](/img/structure/B13845401.png)
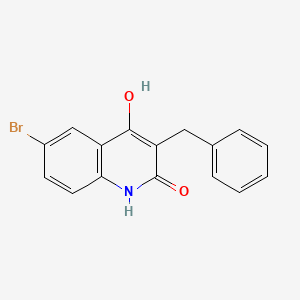

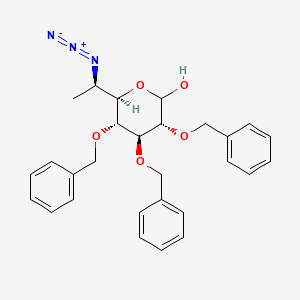
![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)
